1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-difluorophenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O3S/c15-10-3-1-9(2-4-10)13(18)8-21(19,20)14-6-5-11(16)7-12(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYBOXGAWPICIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-difluorobenzene.
Sulfonylation: The 2,4-difluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 4-chlorobenzene using a suitable catalyst, such as a palladium catalyst, under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its biological activity or chemical reactivity. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl-Containing Ethanone Derivatives
Triazole vs. Sulfonyl Substituents
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Voriconazole intermediate) : Replacing sulfonyl with triazole improves antifungal activity (e.g., CYP51 enzyme inhibition). Physicochemical Differences: The triazole derivative (MW 223.18, CAS 86404-63-9) has lower molecular weight and higher polarity than the sulfonyl analog.
Thioether/Sulfanyl Derivatives
- 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone : Sulfanyl (C–S–C) vs. Sulfonyl (SO₂): The sulfanyl group offers reduced oxidative stability but facilitates metal coordination. Applications: Sulfanyl derivatives are explored for antimicrobial activity, whereas sulfonyl compounds are more common in enzyme inhibition.
Halogenated Phenyl Ethanones
- 4-Chloro-/4-Fluoro-Substituted Cathinones (e.g., 4-CMC, 4-FMC) : Structural Similarity: Share the 4-chlorophenyl or 4-fluorophenyl group but lack sulfonyl/triazole moieties. Bioactivity: These cathinones act as stimulants, contrasting with the antifungal/antiproliferative focus of sulfonyl derivatives.
Research Findings and Implications
- Antifungal Activity : Sulfonyl groups may reduce CYP51 affinity compared to triazole analogs but improve metabolic stability .
- Antiproliferative Potential: Piperazine-linked sulfonyl ethanones (e.g., 7e–7k) show moderate activity, suggesting the main compound’s efficacy could be enhanced with nitrogenous heterocycles .
- Synthetic Flexibility : The main compound’s sulfonyl group allows diverse derivatization, as seen in benzenesulfonamide antidiabetic agents .
Biological Activity
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound's structure features a chlorophenyl group and a difluorophenyl sulfonyl moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of 354.77 g/mol.
Anticancer Activity
Research indicates that 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HeLa cells (cervical carcinoma)
- U2OS cells (osteosarcoma)
The compound demonstrated an IC50 value of approximately 0.07 µM against U2OS cells, indicating potent anticancer activity. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances its efficacy against cancer cells .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. It showed promising results with an EC50 value of 0.0364 µM against MT-4 cells, significantly outperforming standard antiviral drugs . The SAR analysis revealed that certain substitutions on the phenyl ring can enhance antiviral potency.
Insecticidal Activity
Insecticidal assays have demonstrated that 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone exhibits effective insecticidal activity. It showed an LC50 value of 33.4 µg/mL against Aphis craccivora, indicating its potential as a biopesticide . The presence of fluorine atoms in the structure was found to increase insecticidal potency.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Antiviral Mechanism : It inhibits viral replication by interfering with reverse transcriptase activity and viral entry into host cells.
- Insecticidal Mechanism : The compound disrupts the nervous system function in insects, leading to paralysis and death.
Case Studies
Several studies have documented the efficacy of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone:
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects on U2OS and HeLa cell lines.
- Findings : The compound significantly reduced cell viability with an IC50 value of 0.07 µM for U2OS cells.
-
Study on Antiviral Activity :
- Objective : To assess antiviral effects against HIV.
- Findings : Demonstrated an EC50 value of 0.0364 µM, highlighting its potential as an effective antiviral agent.
-
Study on Insecticidal Properties :
- Objective : To determine insecticidal efficacy against Aphis craccivora.
- Findings : Achieved an LC50 value of 33.4 µg/mL, suggesting significant insecticidal activity.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone?
The synthesis typically involves multi-step reactions, including sulfonation of the 2,4-difluorophenyl precursor followed by coupling with 4-chlorophenyl ethanone derivatives. Key steps may involve nucleophilic substitution or Friedel-Crafts acylation, with reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Purification often employs column chromatography or recrystallization to isolate the sulfonyl ethanone product.
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of chlorine and fluorine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like sulfonyl (S=O) and ketone (C=O) . X-ray crystallography may resolve structural ambiguities in crystalline forms .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with sulfonyl and halogenated aryl groups exhibit antimicrobial and enzyme-inhibitory properties. For example, similar compounds show activity against fungal enzymes (e.g., cytochrome P450) or bacterial targets, assessed via minimum inhibitory concentration (MIC) assays and enzymatic inhibition studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Variables like solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–60°C), and catalyst selection (e.g., Lewis acids for acylation) significantly impact yield. For example, highlights the use of m-chloroperbenzoic acid (mCPBA) for sulfone formation. Post-synthetic purification via preparative HPLC or fractional crystallization can enhance purity .
Q. What strategies address contradictions in reported biological activity data?
Cross-validation using orthogonal assays (e.g., enzyme kinetics vs. cellular viability tests) and replication under standardized conditions (pH, temperature) can resolve discrepancies. For instance, conflicting MIC values may arise from variations in bacterial strains or culture media; harmonizing experimental protocols is critical .
Q. How can structure-activity relationships (SAR) guide derivative design?
Systematic substitution of the 4-chlorophenyl or 2,4-difluorophenyl groups can elucidate key pharmacophores. Computational modeling (e.g., molecular docking with target proteins like CYP51) paired with in vitro testing of analogs helps identify critical substituents for enhanced activity or reduced toxicity .
Q. What methodologies elucidate the compound’s interaction with biological targets?
Surface plasmon resonance (SPR) measures binding affinity to proteins, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. For mechanistic insights, fluorescence quenching assays or X-ray co-crystallography with target enzymes (e.g., fungal lanosterol demethylase) reveal binding modes .
Q. How does the sulfonyl group influence stability and reactivity?
The sulfonyl moiety enhances electrophilicity at the ketone carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) assess susceptibility to hydrolysis or oxidation, critical for pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
